molecular formula C59H69N3O14S3 B8075178 ThioLinker-DBCO

ThioLinker-DBCO

Cat. No. B8075178
M. Wt: 1140.4 g/mol
InChI Key: ICOSYVZVRASFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ThioLinker-DBCO is a useful research compound. Its molecular formula is C59H69N3O14S3 and its molecular weight is 1140.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality ThioLinker-DBCO suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ThioLinker-DBCO including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Surface Functionalization and Biomedical Applications : ThioLinker-DBCO has been used for site-specific surface functionalization. A study compared azide-alkyne and thiol-alkyne click chemistry for immobilizing microarrays of azide or thiol inks on glass surfaces. The thiol-alkyne route, involving ThioLinker-DBCO, showed higher surface density of molecular immobilization, making it suitable for biomedical and biological applications like designing microscale patterns (Dadfar et al., 2018).

  • Biosensor Design : ThioLinker-DBCO has been used in the design and fabrication of biosensors. Research indicated that thiol-alkyne click chemistry, involving ThioLinker-DBCO, is effective for creating nanobiosensors suitable for protein detection. This method benefits from mild reaction conditions and a high reaction rate, making it advantageous for biological applications (Dadfar et al., 2018).

  • Protein Conjugation and Drug Delivery : Another study reported a site-selective cysteine-cyclooctyne conjugation reaction involving ThioLinker-DBCO. This approach significantly accelerated the thiol-yne reaction, enabling selective conjugation of DBCO-tag to fluorescent probes, affinity tags, and drug molecules. This method is particularly useful for regioselective cysteine modification in proteins containing multiple endogenous cysteines, such as green fluorescent protein and the antibody trastuzumab (Zhang et al., 2018).

  • Development of Photopolymers : ThioLinker-DBCO was also investigated in the formation of thiol-yne based photopolymers. These polymers exhibit high impact strength and low cytotoxicity, making them suitable for biomedical applications. The study highlighted the potential of using thiol-yne based networks, involving ThioLinker-DBCO, in developing biocompatible and tough photopolymers (Oesterreicher et al., 2016).

  • Thiol-Click Chemistry for Molecular Synthesis : Thiol-DBCO chemistry has been acknowledged as a versatile toolbox for molecular synthesis and material applications. Its high reactivity under benign conditions with a wide range of chemical species extends its utility across various fields, including chemical, biological, physical, materials, and engineering (Hoyle et al., 2010).

properties

IUPAC Name

3-[3-[2-[2-[3-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]propoxy]ethoxy]ethoxy]propyl-[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]propane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H69N3O14S3/c1-45-18-28-53(29-19-45)77(67,68)43-52(44-78(69,70)54-30-20-46(2)21-31-54)58(65)49-24-26-50(27-25-49)59(66)61(34-11-41-79(71,72)73)33-10-36-75-38-40-76-39-37-74-35-9-32-60-56(63)16-7-8-17-57(64)62-42-51-14-4-3-12-47(51)22-23-48-13-5-6-15-55(48)62/h3-6,12-15,18-21,24-31,52H,7-11,16-17,32-44H2,1-2H3,(H,60,63)(H,71,72,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOSYVZVRASFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)N(CCCOCCOCCOCCCNC(=O)CCCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CCCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H69N3O14S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1140.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-sulfone-sulfo-PEG3-DBCO

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.